molecular formula C16H23ClN2O2 B11800444 Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B11800444
M. Wt: 310.82 g/mol
InChI Key: HGKOOHZVPLDXSO-UHFFFAOYSA-N
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Description

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base to form the benzylated pyrrolidine. This intermediate is then reacted with a cyclopropylmethylamine under appropriate conditions to introduce the cyclopropylmethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropylmethyl derivatives.

Scientific Research Applications

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride: Similar structure but lacks the cyclopropylmethyl group.

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring.

    Indole derivatives: Share some structural features but have different functional groups and biological activities.

Uniqueness

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H

InChI Key

HGKOOHZVPLDXSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl

Origin of Product

United States

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